molecular formula C22H17NO3S2 B11124513 4-(Benzenesulfonyl)-2-(4-methoxyphenyl)-5-phenyl-1,3-thiazole

4-(Benzenesulfonyl)-2-(4-methoxyphenyl)-5-phenyl-1,3-thiazole

Cat. No.: B11124513
M. Wt: 407.5 g/mol
InChI Key: NROGBDYOAJDYAN-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-2-(4-methoxyphenyl)-5-phenyl-1,3-thiazole is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of benzenesulfonyl, methoxyphenyl, and phenyl groups attached to the thiazole ring, making it a molecule of interest in various fields of research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)-2-(4-methoxyphenyl)-5-phenyl-1,3-thiazole typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of a suitable oxidizing agent to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-2-(4-methoxyphenyl)-5-phenyl-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzenesulfonyl group can be reduced to a benzene thiol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and methoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzene thiol derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

4-(Benzenesulfonyl)-2-(4-methoxyphenyl)-5-phenyl-1,3-thiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)-2-(4-methoxyphenyl)-5-phenyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can occur through various pathways, including competitive inhibition where the compound competes with the natural substrate of the enzyme. The presence of the benzenesulfonyl group enhances its binding affinity to the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzenesulfonyl)-2-(4-methoxyphenyl)-5-phenyl-1,3-thiazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike simpler thiazole derivatives, the presence of the benzenesulfonyl and methoxyphenyl groups enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

Molecular Formula

C22H17NO3S2

Molecular Weight

407.5 g/mol

IUPAC Name

4-(benzenesulfonyl)-2-(4-methoxyphenyl)-5-phenyl-1,3-thiazole

InChI

InChI=1S/C22H17NO3S2/c1-26-18-14-12-17(13-15-18)21-23-22(20(27-21)16-8-4-2-5-9-16)28(24,25)19-10-6-3-7-11-19/h2-15H,1H3

InChI Key

NROGBDYOAJDYAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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